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Compound of Interest

Compound Name:
4-Hydroxy-8-methoxyquinolin-

2(1H)-one

Cat. No.: B189105 Get Quote

An In-depth Technical Guide to 4-Hydroxy-8-methoxyquinolin-2(1H)-one (CAS 7224-68-2)

Disclaimer: Detailed experimental data, including specific synthesis protocols, spectral

analyses, and biological assay results for 4-Hydroxy-8-methoxyquinolin-2(1H)-one (CAS

7224-68-2), are limited in publicly available scientific literature. This guide provides a

comprehensive overview of the compound based on available data, supplemented with

information from closely related analogs and the broader class of 4-hydroxy-2-quinolones to

offer insights into its expected properties and biological activities.

Chemical and Physical Properties
4-Hydroxy-8-methoxyquinolin-2(1H)-one is a heterocyclic organic compound belonging to

the quinolinone family. It is characterized by a quinoline core structure with a hydroxyl group at

position 4, a methoxy group at position 8, and a carbonyl group at position 2. This compound is

of interest to researchers in the fields of medicinal chemistry and drug development due to the

diverse biological activities associated with the 4-hydroxy-2-quinolone scaffold.
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Property Value

CAS Number 7224-68-2

Molecular Formula C₁₀H₉NO₃

Molecular Weight 191.18 g/mol

Appearance Light yellow to orange solid

Melting Point 245-248 °C

Boiling Point 356.7 °C at 760 mmHg

Purity >97% (as commercially available)

Synonyms
4-hydroxy-8-methoxy-2(1H)-quinolinone, 8-

Methoxy-2,4-quinolinediol

Synthesis
While a specific, detailed synthesis protocol for 4-Hydroxy-8-methoxyquinolin-2(1H)-one is

not readily available, a representative method for a closely related analog, 3-Ethyl-4-hydroxy-
8-methoxyquinolin-2(1H)-one, involves the thermal condensation of a substituted aniline with

a malonic acid ester. This approach, known as the Conrad-Limpach reaction, is a common

method for synthesizing 4-hydroxy-2-quinolones.

Representative Experimental Protocol: Synthesis of 3-
Ethyl-4-hydroxy-8-methoxyquinolin-2(1H)-one
This protocol is adapted from the synthesis of a C3-ethyl substituted analog and is presented

as a likely pathway for the synthesis of the title compound, which would involve the use of

diethyl malonate instead of diethyl ethylmalonate.

Materials:

o-Anisidine

Diethyl ethylmalonate
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Toluene

Sodium hydroxide (NaOH)

Hydrochloric acid (HCl)

Ethanol

Procedure:

A mixture of o-anisidine and a slight excess of diethyl ethylmalonate is heated.

The reaction mixture is heated at 220-230 °C for 1 hour, then the temperature is increased to

260-270 °C for 6 hours, or until the distillation of ethanol ceases.

The hot reaction mixture is carefully poured into toluene and allowed to cool, leading to the

precipitation of the crude product.

The precipitate is collected by filtration.

The crude product is dissolved in an aqueous solution of sodium hydroxide and filtered.

The filtrate is washed with toluene to remove any unreacted starting materials.

The aqueous phase is then acidified with hydrochloric acid, causing the product to

precipitate.

The precipitate is collected by filtration, washed with water, and air-dried.

The final product is purified by recrystallization from a suitable solvent such as ethanol.
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Synthesis Workflow

Start

o-Anisidine +
Diethyl Ethylmalonate

Heat at 220-230°C for 1h,
then 260-270°C for 6h

Cool and Precipitate
in Toluene

Filter Crude Product

Dissolve in NaOH(aq)

Wash with Toluene

Acidify with HCl

Filter Pure Product

Recrystallize from Ethanol

End

Click to download full resolution via product page

A representative workflow for the synthesis of a 4-hydroxy-8-methoxy-2-quinolone analog.
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Spectral Data
Specific spectral data for 4-Hydroxy-8-methoxyquinolin-2(1H)-one is not publicly available.

However, based on its structure and data from related compounds, the following spectral

characteristics can be anticipated.

Expected ¹H NMR Spectral Data
Aromatic Protons: Signals in the aromatic region (δ 6.5-8.0 ppm) corresponding to the

protons on the quinoline ring system. The methoxy group at C8 and the hydroxyl group at C4

will influence the chemical shifts of the adjacent protons.

Methoxy Protons: A singlet around δ 3.8-4.0 ppm corresponding to the three protons of the

methoxy group.

NH Proton: A broad singlet at lower field (δ > 10 ppm) for the amide proton at N1.

OH Proton: A broad singlet, the chemical shift of which can vary depending on the solvent

and concentration, for the hydroxyl group at C4.

Expected ¹³C NMR Spectral Data
Carbonyl Carbon: A signal in the downfield region (δ 160-180 ppm) for the C2 carbonyl

carbon.

Aromatic Carbons: Signals in the aromatic region (δ 100-150 ppm) for the carbons of the

quinoline ring.

Methoxy Carbon: A signal around δ 55-60 ppm for the carbon of the methoxy group.

Expected IR Spectral Data
O-H and N-H Stretching: A broad band in the region of 3200-3500 cm⁻¹ corresponding to the

O-H and N-H stretching vibrations.

C=O Stretching: A strong absorption band around 1650-1680 cm⁻¹ for the carbonyl group at

C2.
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C=C and C-N Stretching: Bands in the region of 1400-1600 cm⁻¹ for the aromatic C=C and

C-N stretching vibrations.

C-O Stretching: Bands in the region of 1000-1300 cm⁻¹ for the C-O stretching of the methoxy

and hydroxyl groups.
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Expected Spectral Features

4-Hydroxy-8-methoxyquinolin-2(1H)-one
Structure

NMR Spectroscopy
(¹H and ¹³C)

Proton and Carbon
Environments

IR Spectroscopy

Functional Groups
(OH, NH, C=O, C-O)

Mass Spectrometry

Molecular Ion Peak
and Fragmentation

Aromatic, Methoxy, NH, OH protons
Carbonyl, Aromatic, Methoxy carbons O-H, N-H, C=O, C=C, C-N, C-O stretches M+ at m/z = 191

Loss of CO, OCH₃ fragments
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General Antibacterial Mechanism of Quinolones

4-Hydroxy-2-quinolone

DNA Gyrase
(Topoisomerase II)

Inhibition

Topoisomerase IV

Inhibition

DNA Replication
and Repair

Essential for Essential for

Bacterial Cell Death

Inhibition leads to

 

DPPH Assay Workflow

Start

Prepare Test Compound
and DPPH Solutions

Dispense Compound Dilutions
into 96-well Plate

Add DPPH Solution

Incubate in Dark
(30 min, RT)

Measure Absorbance
(517 nm)

Calculate % Scavenging
and IC₅₀

End
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MIC Assay Workflow

Start

Prepare Compound Dilutions
and Bacterial Inoculum

Inoculate Wells of
96-well Plate

Incubate at 37°C
(18-24h)

Visually Assess for Growth
(Turbidity)

Determine MIC

End

 

Plaque Reduction Assay Workflow

Start

Seed Host Cells
to Form Monolayer

Treat Cells with
Compound Dilutions

Infect Cells with Virus

Add Semi-Solid Overlay
with Compound

Incubate for Plaque
Formation

Fix, Stain, and
Count Plaques

Calculate % Plaque Reduction
and IC₅₀

End
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To cite this document: BenchChem. [4-Hydroxy-8-methoxyquinolin-2(1H)-one CAS number
7224-68-2]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b189105#4-hydroxy-8-methoxyquinolin-2-1h-one-cas-
number-7224-68-2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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